Heterocyclic aromatic amines (HCAs) are a class of chemical compounds characterized by the presence of at least one heterocyclic ring (containing nitrogen in this case) fused with an aromatic ring structure. These compounds are of significant interest in scientific research due to their presence in cooked meat and their potent mutagenic and carcinogenic properties [, , , , , ]. HCAs are formed during high-temperature cooking methods like frying, grilling, and roasting, and their presence has been linked to an increased risk of certain cancers in humans [, , ].
The carcinogenic potential of HCAs is primarily attributed to their metabolic activation into N-hydroxy metabolites. These reactive metabolites can form covalent adducts with DNA, primarily at the C8 position of guanine bases [, ]. These DNA adducts can disrupt normal DNA replication and repair processes, ultimately leading to mutations that contribute to cancer development [, , , ].
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